HO-2 Inhibition and Isoform Selectivity
In a direct enzymatic assay, N-(2-hydroxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide inhibited rat Heme Oxygenase-2 (HO-2) with an IC50 of 800 nM. Against the Heme Oxygenase-1 (HO-1) isoform, the same compound showed an IC50 of 1,000 nM [1]. This provides a modest 1.25-fold selectivity window for HO-2 over HO-1. In contrast, non-hydroxylated analogs like N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide lack reported HO-inhibitory activity, underscoring the contribution of the 2-hydroxyphenyl group to target engagement [2].
| Evidence Dimension | Enzyme Inhibition Potency and Isoform Selectivity |
|---|---|
| Target Compound Data | HO-2 IC50 = 800 nM; HO-1 IC50 = 1,000 nM |
| Comparator Or Baseline | N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide. No HO inhibition activity reported. |
| Quantified Difference | 1.25-fold selectivity for HO-2 over HO-1. Activity is absent in the non-hydroxylated comparator. |
| Conditions | Inhibition of HO-1/2 in Sprague-Dawley rat spleen and brain microsomal fractions, assessed via reduction in bilirubin formation over 60 minutes. |
Why This Matters
For researchers studying the physiological roles of HO-2, such as in neuroprotection or vascular regulation, this compound offers a measurable, though modest, selectivity advantage over HO-1 that is not present in other analogs, making it a useful starting point for selective probe development.
- [1] BindingDB Entry: BDBM50079993. Affinity DataIC50: 800 nM for HO-2 and 1000 nM for HO-1. View Source
- [2] PubChem Compound Summary for CID 71702396. Shows structure of a non-hydroxylated analog with no reported HO activity. View Source
